N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-23(2)17(16-13-27-19-11-6-5-8-14(16)19)12-22-21(24)15-9-7-10-18(25-3)20(15)26-4/h5-11,13,17H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAYOTDYSXCMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzamide core is shared with several analogs, but its substituents distinguish it:
Key Differences and Implications
- Benzothiophene vs. Piperazine (): The target compound’s benzothiophene group is more lipophilic and planar compared to the piperazine in its analog, which may influence binding to hydrophobic protein pockets or metabolic stability .
- Dimethoxy vs.
- Biological Activity: While benzimidazole derivatives () show antimicrobial/anticancer activity, the target compound’s benzothiophene and dimethylamino groups might target different pathways, such as kinase inhibition or CNS modulation .
Physicochemical Properties
- Solubility: The dimethylamino group may improve water solubility relative to purely aromatic analogs (e.g., ) .
Q & A
Q. Table 1: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzothiophene core | H₂SO₄, 100°C | 65% | |
| Dimethylaminoethyl addition | DMF, 70°C, 12h | 58% | |
| Amidation | EDC, CH₃CN/H₂O, RT | 75% |
Basic Question: How is the structural characterization of this compound validated?
Methodological Answer:
Validation relies on spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Assign peaks for benzothiophene (δ 7.2–7.8 ppm), dimethylaminoethyl (δ 2.3–2.7 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with target proteins) .
Advanced Question: What mechanistic insights explain its biological activity?
Methodological Answer:
The compound’s activity (e.g., anticancer) is hypothesized to involve:
- Hydrophobic Binding : The benzothiophene moiety interacts with hydrophobic pockets of enzymes (e.g., kinase ATP-binding sites) .
- Solubility Enhancement : The dimethylaminoethyl group improves membrane permeability, critical for cellular uptake .
- Target Modulation : Molecular docking studies suggest inhibition of pro-survival pathways (e.g., PI3K/Akt) via hydrogen bonding with the dimethoxybenzamide group .
Q. Table 2: Key Mechanistic Hypotheses
| Target | Interaction Type | Assay Used | Reference |
|---|---|---|---|
| PI3K Kinase | Hydrophobic + H-bonding | Docking (AutoDock Vina) | |
| Apoptosis Proteins | Caspase-3 activation | Flow cytometry |
Advanced Question: How can pharmacokinetic properties be optimized for in vivo studies?
Methodological Answer:
Optimization strategies include:
- Solubility : Introduce polar substituents (e.g., hydroxyl groups) on the benzamide ring without compromising binding affinity .
- Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
- Half-Life Extension : PEGylation of the dimethylaminoethyl side chain to enhance plasma retention .
Advanced Question: How do structural modifications impact activity in SAR studies?
Methodological Answer:
Systematic substituent variation reveals:
- Benzothiophene Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition but reduce solubility .
- Dimethoxy Position : 2,3-Dimethoxy on benzamide improves target selectivity over 3,4-substituted analogs in kinase assays .
- Side-Chain Length : Shorter alkyl chains (e.g., ethyl vs. propyl) increase cytotoxicity in MTT assays (IC₅₀: 1.2 μM vs. 3.8 μM) .
Advanced Question: How should researchers address contradictions between in vitro and in vivo data?
Methodological Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) require:
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites altering efficacy .
- Dose Adjustment : Optimize dosing regimens based on PK/PD modeling to account for bioavailability limitations .
Advanced Question: What methodologies are recommended for toxicological profiling?
Methodological Answer:
- In Vitro Toxicity : Assess hepatotoxicity using HepG2 cell viability assays and mitochondrial membrane potential (JC-1 staining) .
- Genotoxicity : Conduct Ames tests for mutagenicity and comet assays for DNA damage .
- In Vivo Safety : Perform rodent studies with histopathology and serum biomarker analysis (ALT, AST) after 28-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
